molecular formula C8H9ClN2O B13544986 3-Chloro-6-(oxolan-2-yl)pyridazine

3-Chloro-6-(oxolan-2-yl)pyridazine

Cat. No.: B13544986
M. Wt: 184.62 g/mol
InChI Key: IJOABQIQORVWKQ-UHFFFAOYSA-N
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Description

3-Chloro-6-(oxolan-2-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 3 and a tetrahydrofuran-2-yl (oxolan-2-yl) group at position 5. The molecular formula is C₈H₉ClN₂O, with a molecular weight of 184.62 g/mol. The chlorine atom introduces electrophilic reactivity, while the oxolan group enhances solubility due to its oxygen-containing cyclic ether structure. This compound is primarily used as a pharmaceutical intermediate or building block in organic synthesis, leveraging its dual functional groups for further derivatization .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

3-chloro-6-(oxolan-2-yl)pyridazine

InChI

InChI=1S/C8H9ClN2O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h3-4,7H,1-2,5H2

InChI Key

IJOABQIQORVWKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(oxolan-2-yl)pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropyridazine with oxirane (ethylene oxide) under acidic or basic conditions to introduce the oxolan-2-yl group . The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-Chloro-6-(oxolan-2-yl)pyridazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(oxolan-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
3-Chloro-6-(oxolan-2-yl)pyridazine C₈H₉ClN₂O 184.62 Cl (position 3), oxolan-2-yl (position 6) Electrophilic Cl for substitution; oxolan enhances solubility Pharmaceutical intermediate, organic synthesis
3-Chloro-6-hydrazinylpyridazine C₄H₅ClN₄ 144.56 Cl (position 3), hydrazinyl (position 6) Nucleophilic hydrazine for condensation reactions Precursor for triazolo-pyridazines
5-Chloro-6-phenylpyridazin-3(2H)-one C₁₀H₇ClN₂O 206.63 Cl (position 5), phenyl (position 6), ketone (position 3) Ketone group for functionalization Drug design scaffold
3-Chloro-6-(dioxaborolan-2-yl)pyridazine C₁₀H₁₃BClN₂O₂ 246.49 Cl (position 3), boronic ester (position 6) Suzuki coupling reactions Cross-coupling reactions

Key Findings:

Substituent Effects on Reactivity :

  • The chlorine atom at position 3 in all analogs serves as a site for nucleophilic substitution (e.g., SNAr reactions). However, the reactivity varies with the electron-withdrawing/donating nature of the other substituent .
  • The oxolan-2-yl group in the target compound improves solubility in polar solvents compared to the hydrophobic phenyl group in 5-chloro-6-phenylpyridazin-3(2H)-one .
  • The hydrazinyl group in 3-Chloro-6-hydrazinylpyridazine enables condensation reactions to form triazole or hydrazone derivatives, which are valuable in medicinal chemistry .

Applications in Synthesis :

  • Boronic Ester Analogs (e.g., 3-Chloro-6-(dioxaborolan-2-yl)pyridazine) are pivotal in Suzuki-Miyaura cross-coupling reactions to construct biaryl structures, a key step in drug discovery .
  • Ketone-Containing Derivatives (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) allow for further functionalization via reduction or Grignard reactions, making them versatile intermediates .

Physicochemical Properties :

  • Lipophilicity : The phenyl-substituted derivative (logP ~2.5) is more lipophilic than the oxolan-containing compound (logP ~1.2), impacting bioavailability and membrane permeability .
  • Hydrogen Bonding : The oxolan group participates in hydrogen bonding, as evidenced by crystallographic studies (e.g., using SHELX ), which stabilizes molecular aggregates in the solid state .

Crystallographic Validation:

The crystal structures of related compounds (e.g., 3-Chloro-6-[2-(propan-2-ylidene)-hydrazinyl]pyridazine) have been resolved using programs like SHELXL and WinGX, confirming the planar geometry of the pyridazine ring and substituent orientations . These studies highlight the importance of hydrogen-bonding networks in stabilizing crystal lattices .

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